2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)acetamide
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Overview
Description
2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)acetamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a cyano group, a dihydropyrimidinone ring, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)acetamide typically involves multi-step organic reactionsThe final step involves the coupling of the dihydropyrimidinone derivative with the benzothiophene moiety under specific reaction conditions, such as the use of a base like triethylamine in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano groups to amines or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and may require specific temperatures and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyrimidinone ring can lead to the formation of pyrimidine derivatives, while nucleophilic substitution of the chlorophenyl group can yield a variety of substituted phenyl derivatives .
Scientific Research Applications
2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as 2,4-disubstituted thiazoles, exhibit similar biological activities and chemical reactivity.
Indole Derivatives: Indole-based compounds share some structural similarities and are known for their diverse biological activities.
Thiophene Derivatives: Thiophene-containing compounds are also structurally related and have important applications in medicinal chemistry.
Uniqueness
What sets 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)acetamide apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H16ClN5O2S2 |
---|---|
Molecular Weight |
482.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C22H16ClN5O2S2/c23-13-7-5-12(6-8-13)19-16(10-25)20(30)28-22(27-19)31-11-18(29)26-21-15(9-24)14-3-1-2-4-17(14)32-21/h5-8H,1-4,11H2,(H,26,29)(H,27,28,30) |
InChI Key |
JITGXCDZUXXIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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